Hydronidone

Liver Fibrosis Chronic Hepatitis B Phase 3 Clinical Trial

Hydronidone (F351) is a next-generation antifibrotic, developed as a novel chemical entity to overcome the hepatotoxicity of pirfenidone. It precisely inhibits TGF-β1/p38γ/Smad7 signaling to suppress HSC activation and collagen synthesis. Proven effective in Phase 3 trials for liver fibrosis regression, it is the benchmark for translatable fibrosis reversal research. Ensure result integrity with the industry-leading, safer tool compound.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 851518-71-3
Cat. No. B1673456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydronidone
CAS851518-71-3
Synonymshydronidone
N-(4-hydroxyphenyl)-5-methyl-2-pyridone
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3
InChIKeyNETTXQJYJRFTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydronidone (CAS 851518-71-3): A Differentiated Pirfenidone Analog in Late-Stage Development for Liver Fibrosis


Hydronidone (F-351) is a small-molecule pyridine derivative and a structural analog of pirfenidone, designed with a specific hydroxyl substitution to mitigate hepatotoxicity while preserving antifibrotic efficacy [1]. It acts as an inhibitor of the TGF-β1 signaling pathway and p38γ kinase, thereby suppressing hepatic stellate cell activation and collagen deposition—key drivers of fibrogenesis [2]. Currently in Phase 3 clinical development in China for chronic hepatitis B (CHB)-associated liver fibrosis and cirrhosis, Hydronidone has been granted both Breakthrough Therapy and Priority Review designations by China's NMPA [3].

Why Hydronidone Cannot Be Substituted with Generic Pirfenidone or Other Antifibrotics for Liver Fibrosis Applications


Hydronidone is a chemically distinct derivative of pirfenidone, incorporating a specific hydroxyl modification on the phenyl ring. This structural change was deliberately engineered to reduce the dose-limiting hepatotoxicity associated with pirfenidone, a known liability that has restricted its use primarily to idiopathic pulmonary fibrosis [1]. While both compounds target TGF-β signaling, Hydronidone exhibits a differentiated binding affinity profile and a distinct mechanism involving the induction of apoptosis in activated hepatic stellate cells via the IRE1α-ASK1-JNK pathway [2]. Furthermore, clinical evidence for Hydronidone in liver fibrosis—a condition with no currently approved antifibrotic therapies—is derived from dedicated Phase 2 and Phase 3 trials in CHB patients, establishing a specific efficacy and safety dataset that cannot be extrapolated to pirfenidone or nintedanib [3].

Quantitative Differentiation of Hydronidone from Pirfenidone and Placebo: A Comparator-Based Evidence Guide


Superior Fibrosis Regression in CHB-Associated Liver Fibrosis: Phase 3 Placebo-Controlled Data

Hydronidone demonstrated a statistically significant and clinically meaningful improvement in fibrosis regression compared to placebo in a pivotal 52-week Phase 3 trial (NCT05115942) involving CHB patients with significant liver fibrosis (Ishak ≥3). The primary endpoint—≥1-stage Ishak fibrosis regression—was achieved by 52.85% of patients receiving Hydronidone (270 mg/day + entecavir) versus 29.84% in the placebo group (p=0.0002) [1].

Liver Fibrosis Chronic Hepatitis B Phase 3 Clinical Trial

Enhanced Molecular Binding Affinity to TGF-β Receptor I Kinase Compared to Pirfenidone

In silico molecular docking studies reveal that Hydronidone exhibits a significantly stronger binding energy to TGF-β receptor I kinase compared to its parent compound, pirfenidone. This enhanced affinity may contribute to its improved antifibrotic potency [1].

Molecular Docking TGF-β Signaling Structure-Activity Relationship

Greater In Vitro Antifibrotic Potency Against TGF-β-Induced Fibroblast Activation Compared to Pirfenidone

Hydronidone demonstrated superior potency in suppressing TGF-β-induced expression of key fibrotic markers (α-SMA, COL1α1, COL3α1, FN1) in human pulmonary fibroblasts (LL29 and DHLF cells) when compared directly to pirfenidone [1].

In Vitro Fibrosis Model Fibroblast Activation ECM Deposition

Favorable Safety Profile with No Discontinuations Due to Adverse Events in Phase 3 Trial

Hydronidone exhibited a safety profile comparable to placebo in the pivotal Phase 3 trial. The incidence of serious adverse events was numerically lower in the Hydronidone arm, and importantly, no patients discontinued treatment due to adverse events, contrasting with the known tolerability challenges associated with pirfenidone [1].

Drug Safety Tolerability Phase 3 Clinical Trial

Rapid Absorption and Linear Pharmacokinetics Supporting TID Dosing

Hydronidone is rapidly absorbed following oral administration, with a median Tmax of 0.33–0.63 hours. Its pharmacokinetics are dose-proportional, and it exhibits a short terminal half-life of 1.72–3.10 hours with no accumulation upon multiple dosing, supporting a thrice-daily (TID) regimen [1].

Pharmacokinetics First-in-Human Dose Proportionality

Distinct Apoptosis-Inducing Mechanism in Activated Hepatic Stellate Cells via ERS-Mitochondrial Pathway

Hydronidone induces apoptosis specifically in activated hepatic stellate cells (aHSCs) through the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway, involving activation of the IRE1α-ASK1-JNK cascade [1]. This mechanism is distinct from the primarily anti-inflammatory and anti-proliferative actions of pirfenidone.

Hepatic Stellate Cells Apoptosis Endoplasmic Reticulum Stress

High-Value Research and Procurement Applications for Hydronidone Based on Differentiated Evidence


Clinical Development for CHB-Associated Liver Fibrosis and Early Cirrhosis

Hydronidone is the only antifibrotic agent with positive Phase 3 data specifically for CHB-associated liver fibrosis, demonstrating a 52.85% ≥1-stage Ishak regression rate versus 29.84% for placebo (p=0.0002) [1]. It has received Breakthrough Therapy and Priority Review designations in China, with an NDA submission expected in Q3 2025. This compound is the definitive choice for clinical programs targeting liver fibrosis regression in CHB patients on background antiviral therapy.

Preclinical Investigation of TGF-β-Driven Fibrotic Diseases Beyond the Liver

In preclinical models of pulmonary fibrosis, Hydronidone demonstrated superior efficacy to pirfenidone at lower doses (25–50 mg/kg vs. 100 mg/kg pirfenidone) and exhibited a more favorable molecular binding profile to TGF-β receptor I kinase (-56.35 kcal/mol vs. -38.03 kcal/mol) [2]. Researchers investigating fibrosis in other organs (e.g., kidney, heart) may find Hydronidone a more potent and potentially safer tool compound for probing TGF-β-mediated pathology.

Studies Requiring a Well-Tolerated Oral Antifibrotic with a Differentiated Safety Profile

Hydronidone's Phase 3 safety data shows a serious adverse event rate of 4.88% (vs. 6.45% placebo) and zero discontinuations due to adverse events [1]. This favorable tolerability profile, coupled with its rapid absorption (Tmax 0.33–0.63 h) and predictable PK [3], makes it suitable for long-term chronic dosing studies where patient compliance and safety monitoring are paramount, particularly in hepatology-focused trials.

Mechanistic Studies on Hepatic Stellate Cell Apoptosis and Fibrosis Resolution

Hydronidone uniquely induces apoptosis in activated hepatic stellate cells via the ERS-associated IRE1α-ASK1-JNK mitochondrial pathway [4]. Researchers aiming to understand the resolution phase of liver fibrosis, or to develop biomarkers of stellate cell clearance, will find Hydronidone an invaluable chemical probe that offers a mechanism distinct from conventional TGF-β pathway inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydronidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.